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2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide
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Overview
Description
2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thioether linkage, and a diphenylacetamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate is coupled with N,N-diphenylacetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula: C14H13N3O3S
- Molecular Weight: 279.32 g/mol
- CAS Number: 876878-49-8
Structure
The chemical structure features a thioether linkage and an oxadiazole ring, which are critical for its biological activity. The presence of a hydroxyphenyl group enhances its solubility and interaction with biological targets.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of compounds containing the oxadiazole moiety. For instance, a study investigated a series of oxadiazole derivatives and found that those similar to 2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide exhibited significant cytotoxic effects against various cancer cell lines, including glioblastoma .
Case Study: Cytotoxic Assays
In vitro cytotoxic assays demonstrated that derivatives of this compound induced apoptosis in cancer cells through DNA damage mechanisms. Notably, compounds with structural similarities showed percent growth inhibitions (PGIs) exceeding 70% against several cancer lines, indicating strong potential as therapeutic agents .
Anti-Diabetic Activity
The compound's derivatives have also been evaluated for their anti-diabetic properties. In vivo studies using genetically modified models like Drosophila melanogaster showed that certain derivatives significantly lowered glucose levels, suggesting their potential as anti-diabetic agents .
Case Study: Glucose Level Reduction
A specific derivative demonstrated a marked reduction in glucose levels in diabetic models, correlating with enhanced insulin sensitivity. This aligns with findings from other studies on oxadiazole derivatives that indicated similar metabolic benefits .
Synthetic Pathways
The synthesis of This compound typically involves:
- Formation of the Oxadiazole Ring: This is achieved through cyclization reactions involving hydrazides and appropriate carboxylic acids.
- Thioether Linkage Creation: The introduction of sulfur-containing groups enhances the compound's biological activity.
- Acetamide Formation: The final step involves acetamide formation through reaction with acetic anhydride or similar reagents.
Summary of Biological Studies
Mechanism of Action
The mechanism of action of 2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and thioether linkage are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring, such as thiamine (Vitamin B1), which have similar biological activities.
Benzothiophenes: Compounds like benzothiophene, which share the thioether linkage and have applications in medicinal chemistry.
Oxazoles: Compounds with an oxazole ring, which are structurally similar to oxadiazoles and have comparable chemical properties.
Uniqueness
2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide is unique due to its combination of an oxadiazole ring, thioether linkage, and diphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide is a synthetic compound that has attracted attention due to its potential biological activities. The compound features a 1,3,4-oxadiazole ring and thioether functionalities, which are known to enhance biological interactions and therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H16N4O4S, with a molecular weight of 384.4 g/mol. Its IUPAC name is N'-[2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-2-phenylacetohydrazide. The structure includes an oxadiazole ring known for stability and versatility in biological applications.
Property | Value |
---|---|
Molecular Formula | C18H16N4O4S |
Molecular Weight | 384.4 g/mol |
IUPAC Name | N'-[2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-2-phenylacetohydrazide |
InChI Key | YRGHOZFOSUPSQH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. This interaction may lead to the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Antioxidant Properties : Research indicates that compounds containing oxadiazole rings exhibit antioxidant activities by scavenging free radicals. This property is crucial for protecting cells from oxidative stress-related damage .
- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a significant role in regulating gene expression associated with cancer progression and neurodegenerative diseases .
Antioxidant Activity
A study evaluated the antioxidant characteristics of similar oxadiazole derivatives and reported significant inhibition against DPPH radicals, demonstrating their potential as therapeutic agents against oxidative stress-related diseases .
Antimicrobial Activity
The compound's derivatives have also been assessed for antimicrobial properties. Some analogs exhibited notable activity against various bacterial strains, suggesting that modifications in the oxadiazole structure can enhance antimicrobial effectiveness .
Anticancer Potential
Research has indicated that compounds with similar structures can induce apoptosis in cancer cells through HDAC inhibition. This mechanism suggests that this compound may also possess anticancer properties worth exploring in clinical settings .
Case Studies
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
- Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives and evaluated their biological activities. The findings indicated promising anticancer and antioxidant properties linked to structural modifications around the oxadiazole ring .
- HDAC Inhibition : Another investigation highlighted the role of similar compounds as HDAC inhibitors in cancer therapy. The study provided evidence for their efficacy in inducing differentiation and apoptosis in tumor cells .
Properties
Molecular Formula |
C22H17N3O3S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C22H17N3O3S/c26-19-13-11-16(12-14-19)21-23-24-22(28-21)29-15-20(27)25(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,26H,15H2 |
InChI Key |
PSEUYOWPOCXGSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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